molecular formula C10H22ClN3O B2398064 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride CAS No. 2402830-85-5

1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride

Cat. No. B2398064
CAS RN: 2402830-85-5
M. Wt: 235.76
InChI Key: RYHSBZNUKTZIMM-UHFFFAOYSA-N
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Description

The compound “1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride” is also known as “3,3-dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride”. It has a molecular weight of 221.73 and its IUPAC name is 1,1-dimethyl-3-(1-methylpiperidin-4-yl)urea hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19N3O.ClH/c1-11(2)9(13)10-8-4-6-12(3)7-5-8;/h8H,4-7H2,1-3H3,(H,10,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.73 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Metabolism in Research for Modulating Inflammation and Other Conditions

1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is a potent inhibitor of soluble epoxide hydrolase (sEH), significantly used in research for its effects on inflammation, hypertension, neuropathic pain, and neurodegeneration. This compound, related to the chemical family of 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride, undergoes metabolism resulting in four identified metabolites (M1–M4) with variations in their formation across species. These metabolites are potent inhibitors of human sEH, though less potent than TPPU, indicating the compound's utility in translational research and potential clinical applications (De-bin Wan et al., 2019).

Hydrophilicity and Hydrophobicity

Research into the hydrophilicity and hydrophobicity of molecules related to 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride, such as tetramethyl urea, has shown that methyl groups attached to an N atom enhance hydrophilicity rather than promoting hydrophobicity. This understanding contributes to the broader comprehension of molecular interactions, crucial for the development of pharmaceuticals and other chemical applications (Y. Koga et al., 2011).

Urea-Formaldehyde Resin Synthesis

Urea-formaldehyde resins, where 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride might find relevance, are significant in the chemical industry. Detailed NMR spectroscopic studies have provided insights into the complex reaction network of their synthesis, highlighting the role of methylol urea and its derivatives. Such research is foundational for innovations in polymer chemistry and materials science (O. Steinhof et al., 2014).

Inhibition of Soluble Epoxide Hydrolase and Pain Management

The synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors, closely related to 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride, has led to significant advancements in understanding their structure-activity relationships as inhibitors of soluble epoxide hydrolase. These inhibitors have shown promise in reducing inflammatory pain, indicating potential therapeutic applications (T. Rose et al., 2010).

Anion Tuning of Gelation Properties

Research into hydrogel formation by compounds similar to 1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, has revealed the importance of anion identity in determining gel morphology and rheology. This work offers insights into designing materials with tunable physical properties for various applications (G. Lloyd & J. Steed, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1,1,3-trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.ClH/c1-11(2)10(14)13(4)9-5-7-12(3)8-6-9;/h9H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHSBZNUKTZIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3-Trimethyl-3-(1-methylpiperidin-4-yl)urea;hydrochloride

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